molecular formula C18H17N3O2S2 B5563840 N-cyclopropyl-4-hydroxy-N-[(3-methyl-2-thienyl)methyl]-2-(2-thienyl)pyrimidine-5-carboxamide

N-cyclopropyl-4-hydroxy-N-[(3-methyl-2-thienyl)methyl]-2-(2-thienyl)pyrimidine-5-carboxamide

Cat. No.: B5563840
M. Wt: 371.5 g/mol
InChI Key: BMFPBLRJBRWIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-hydroxy-N-[(3-methyl-2-thienyl)methyl]-2-(2-thienyl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.07621914 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Activity

  • A study detailed the facile synthesis of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives with substituted 2-amino pyrimidine moiety, which were evaluated for their in vitro anticancer activity against HeLa, HepG2, and MCF-7 cells, and antimicrobial activity. Some molecules showed significant growth inhibition against cancer cells and potent antimicrobial activity, highlighting the importance of substituent groups on the pyrimidine ring for anti-proliferative and antimicrobial efficacy, with negligible toxicity to benign Vero cells (Gokhale, Dalimba, & Kumsi, 2017).

Antiviral Activity

  • Research on pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin, compounds known for their nucleoside antibiotic properties, involved synthesizing derivatives and evaluating their antiviral activity. This indicates the potential of structurally similar compounds in developing antiviral agents (Saxena, Coleman, Drach, & Townsend, 1990).

Inhibition of Folate Biosynthesis

  • A series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were synthesized and demonstrated selective inhibition of purine biosynthesis. These compounds showed selectivity for high-affinity folate receptors over other cellular entry mechanisms, indicating their potential as antitumor agents (Deng et al., 2009).

Properties

IUPAC Name

N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]-6-oxo-2-thiophen-2-yl-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-11-6-8-25-15(11)10-21(12-4-5-12)18(23)13-9-19-16(20-17(13)22)14-3-2-7-24-14/h2-3,6-9,12H,4-5,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFPBLRJBRWIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C2CC2)C(=O)C3=CN=C(NC3=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.